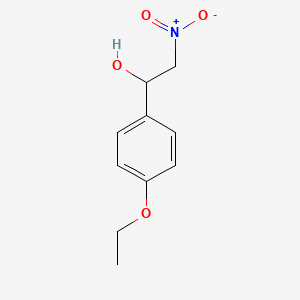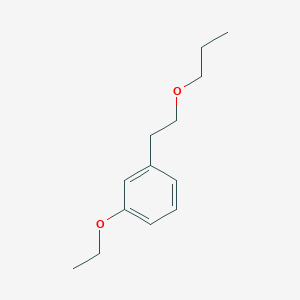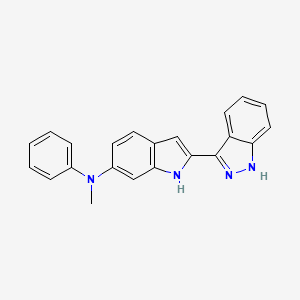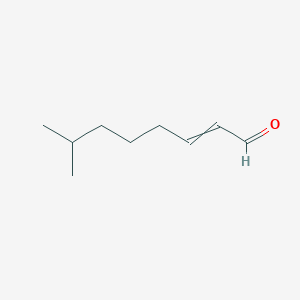![molecular formula C16H16ClNO4 B13942315 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide is an organic compound with the molecular formula C15H14ClNO3. This compound is characterized by the presence of a chloro group, a hydroxy group, a methoxybenzyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in the formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide include:
- 5-chloro-2-hydroxy-4-methoxy-4’-methylchalcone
- 5-chloro-2-hydroxy-4-methoxy-4’-methylacetophenone
- 5-chloro-2,5-dimethoxy-2’-hydroxy-4-methylchalcone .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H16ClNO4 |
|---|---|
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO4/c1-18-16(20)12-7-13(17)15(8-14(12)19)22-9-10-3-5-11(21-2)6-4-10/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
WLXDFQGOVHFXII-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1O)OCC2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)



![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)




